An In-depth Technical Guide to 3,4-Difluorobenzotrifluoride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3,4-Difluorobenzotrifluoride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzotrifluoride, with the CAS number 32137-19-2 , is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its unique structural features, namely the vicinal fluorine atoms on the benzene ring and the trifluoromethyl group, impart valuable properties that make it a sought-after intermediate in the synthesis of complex molecules, particularly in the realms of agrochemicals and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key applications, and safety considerations.
Core Properties and Characteristics
3,4-Difluorobenzotrifluoride, also known as 1,2-difluoro-4-(trifluoromethyl)benzene or α,α,α,3,4-pentafluorotoluene, is a colorless to light yellow liquid at room temperature.[1][3][4] The presence of multiple fluorine atoms significantly influences its physical and chemical properties.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 32137-19-2 | [1][2] |
| Molecular Formula | C₇H₃F₅ | [1][2][5] |
| Molecular Weight | 182.09 g/mol | [2][3][5] |
| Boiling Point | 102-109 °C | [5][6] |
| Density | ~1.41 g/mL | [5] |
| Refractive Index | n²⁰/D 1.3973 | [6] |
| Physical Form | Liquid | [1][4] |
| Purity | >96-97% (typical) | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents. | |
| InChI Key | MVCGQTYWLZSKSB-UHFFFAOYSA-N | [1][3] |
Note: An initial report of a high melting point (95-98 °C) is likely erroneous as the compound is consistently described as a liquid at ambient temperatures.[5]
Strategic Synthesis of 3,4-Difluorobenzotrifluoride
The synthesis of 3,4-Difluorobenzotrifluoride can be achieved through several routes, with the most common industrial methods involving halogen exchange reactions.
Halogen Exchange (Halex) Reaction
A prevalent method for preparing 3,4-Difluorobenzotrifluoride is through the fluorination of a 3,4-dihalobenzotrifluoride precursor, such as 3,4-dichlorobenzotrifluoride.[7][8] This reaction typically employs an alkali metal fluoride, like potassium fluoride (KF) or cesium fluoride (CsF), in a polar apathetic solvent under anhydrous conditions and at elevated temperatures.[7][8]
A general workflow for this synthesis is depicted below:
Caption: Halogen exchange synthesis of 3,4-Difluorobenzotrifluoride.
Experimental Protocol: Fluorination of 3,4-Dichlorobenzotrifluoride [7]
-
Reactor Setup: A suitable pressure reactor (autoclave) is charged with a polar aprotic solvent, such as N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).
-
Drying: The solvent is heated to distill a small portion to ensure anhydrous conditions.
-
Reagent Addition: Dry potassium fluoride (KF) or cesium fluoride (CsF) (1.0 to 3.0 molar equivalents per chlorine atom) and 3,4-dichlorobenzotrifluoride are added to the reactor. An acid scavenger like anhydrous potassium carbonate (K₂CO₃) may also be included.
-
Reaction: The mixture is heated to a temperature range of 240°C to 295°C with stirring, generating autogenous pressure.
-
Product Recovery: The product, 3,4-Difluorobenzotrifluoride, can be continuously removed from the reaction mixture as it is formed via distillation.
-
Purification: The collected distillate is then purified by redistillation to yield the final product.
Diazotization Routes
Conventional, multi-step methods for synthesizing 3,4-Difluorobenzotrifluoride have also been reported, often starting from a nitro-substituted precursor.[7] A typical sequence involves:
-
Fluorination of a compound like 4-chloro-3-nitrobenzotrifluoride with KF.
-
Reduction of the nitro group to an amine.
-
Diazotization of the amine followed by the formation of a fluoroborate salt.
-
Thermal decomposition (Balz-Schiemann reaction) of the fluoroborate salt to yield the desired 3,4-difluorobenzotrifluoride.[7]
Applications in Drug Development and Agrochemicals
The trifluoromethyl group is a key structural motif in many pharmaceutical and agrochemical products due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[9] 3,4-Difluorobenzotrifluoride serves as a valuable building block for introducing the 3,4-difluoro-(trifluoromethyl)phenyl moiety into larger molecules.
Agrochemicals
3,4-Difluorobenzotrifluoride is a documented intermediate in the synthesis of herbicides.[8] Specifically, it has been used in the preparation of aryloxyphenoxy herbicides, which are effective in controlling grassy weeds in broadleaf crops.[8] The related compound, 3,4-difluorobenzonitrile, is a key intermediate for the herbicide cyhalofop-butyl, highlighting the importance of the 3,4-difluorophenyl scaffold in modern agrochemicals.[10][11]
Pharmaceuticals
While specific blockbuster drugs directly synthesized from 3,4-Difluorobenzotrifluoride are not prominently cited in the initial literature search, its utility as a fluorinated building block is clear. Fluorinated aromatic compounds are crucial in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[12] For instance, the related compound 3,4-difluoronitrobenzene is a raw material for synthesizing the antibiotic Linezolid. It is plausible that 3,4-Difluorobenzotrifluoride is utilized in analogous synthetic strategies to create novel therapeutic agents. It is also a reactant in the preparation of arylacetonitriles, which are versatile intermediates in organic synthesis.[5]
Safety and Handling
3,4-Difluorobenzotrifluoride is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from heat, sparks, and open flames.[12][13]
Hazard Classifications (GHS-US): [12]
-
Flammable Liquid: Category 3 (H226)
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3 (H335)
Precautionary Statements: [12]
-
Keep away from heat/sparks/open flames/hot surfaces. No smoking. (P210)
-
Keep container tightly closed. (P233)
-
Use explosion-proof electrical/ventilating/lighting equipment. (P241)
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. (P305+P351+P338)
A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this chemical.
Spectroscopic Profile
Detailed, publicly available spectroscopic data (NMR, MS) for 3,4-Difluorobenzotrifluoride is limited. However, based on its structure, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings. The integration would correspond to three aromatic protons.
-
¹³C NMR: The spectrum would exhibit signals for the seven carbon atoms, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons bonded to fluorine would appear as doublets.
-
¹⁹F NMR: This would be the most informative spectrum. Two distinct signals would be expected for the two different aromatic fluorine atoms, and a separate signal for the trifluoromethyl group. The aromatic fluorine signals would show couplings to each other and to the aromatic protons. The trifluoromethyl group would likely appear as a singlet or a narrowly split multiplet due to coupling with the aromatic protons.[14][15] The chemical shift of the CF₃ group in similar aromatic compounds is often observed in the range of -60 to -65 ppm relative to CFCl₃.[9][16]
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available for 3,4-Difluorobenzotrifluoride.[17] Key absorptions would include:
-
C-F stretching vibrations (typically in the 1100-1400 cm⁻¹ region).
-
C-H stretching for the aromatic ring (~3000-3100 cm⁻¹).
-
C=C stretching vibrations for the aromatic ring (~1400-1600 cm⁻¹).
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern would likely involve the loss of a fluorine atom to give a fragment at m/z 163, and the loss of the CF₃ group to give a fragment at m/z 113. The fragmentation of fluorinated compounds can be complex, often showing rearrangements.[18]
The logical relationship for spectral analysis is outlined below:
Caption: Workflow for the spectroscopic characterization of 3,4-Difluorobenzotrifluoride.
Conclusion
3,4-Difluorobenzotrifluoride is a valuable and versatile fluorinated intermediate with established applications in the agrochemical industry and significant potential in pharmaceutical synthesis. Its preparation via halogen exchange reactions is a well-documented and scalable process. While a complete, publicly available dataset of its spectroscopic properties is not readily accessible, its structural characteristics allow for a predictive understanding of its analytical profile. As the demand for complex, fluorinated molecules in life sciences and materials science continues to grow, the importance of key building blocks like 3,4-Difluorobenzotrifluoride is set to increase.
References
- Pews, R. G. (1990). Preparation of 3,4-difluorobenzotrifluoride. U.S.
-
The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. Medium. [Link]
-
3,4-Difluorobenzotrifluoride - Optional[ATR-IR] - Spectrum. SpectraBase. [Link]
-
3,4-Difluorobenzotrifluoride, CasNo.32137-19-2. HENAN SUNLAKE CHEMICALS CO.,LTD.[Link]
-
Exploring 3,4-Dichlorobenzotrifluoride: A Key Pesticide Intermediate. LinkedIn. [Link]
-
Everything You Need to Know About 3,4-Difluoro Nitrobenzene. Apra Innovative. [Link]
-
3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481. PubChem. [Link]
- Pews, R. G., & Gall, J. A. (1990). Preparation of 3,4-difluorobenzotrifluoride. U.S.
-
1,2-difluoro-4-(trifluoromethyl)benzene. Acmec Biochemical. [Link]
-
1,2-difluoro-4-(trifluoromethyl)benzene. PubChemLite. [Link]
- Preparation method of 3, 4-difluorobenzonitrile.
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
1,2-DIFLUORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 32137-19-2. Matrix Fine Chemicals. [Link]
-
1D 19 F-NMR spectrum of 300 mM... ResearchGate. [Link]
-
Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107-113. [Link]
- Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides.
-
3,4-Dichlorobenzotrifluoride. NIST WebBook. [Link]
- Industrial preparation process for 3,4-difluorobenzonitrile.
- Method for producing 3-chloro-4-fluorobenzotrifluoride.
Sources
- 1. 3,4-Difluorobenzotrifluoride CAS#: 32137-19-2 [m.chemicalbook.com]
- 2. 1,2-DIFLUORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 32137-19-2 [matrix-fine-chemicals.com]
- 3. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Difluorobenzotrifluoride | 32137-19-2 [sigmaaldrich.com]
- 5. 3,4-Difluoronitrobenzene(369-34-6) 1H NMR [m.chemicalbook.com]
- 6. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 7. 3-Fluorobenzotrifluoride(401-80-9) 1H NMR spectrum [chemicalbook.com]
- 8. US4937396A - Preparation of 3,4-difluorobenzotrifluoride - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 11. CN102690214A - Industrial preparation process for 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. innospk.com [innospk.com]
- 14. azom.com [azom.com]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]






